molecular formula C8H10N2O2 B15207131 5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole

5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole

Cat. No.: B15207131
M. Wt: 166.18 g/mol
InChI Key: CGUPPFOWWBECHH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole is a heterocyclic compound that features two isoxazole rings connected by a single bond Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but there are also metal-free synthetic routes available . The reaction conditions often include the use of solvents like dry DMF (dimethylformamide) and coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) at room temperature .

Industrial Production Methods

Industrial production methods for 5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the isoxazole rings .

Scientific Research Applications

5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Biisoxazole-5,5’-bis-(methylene) dinitrate
  • 3,3’-Biisoxazole-4,4’,5,5’-tetrakis-(methylene nitrate)

Uniqueness

5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole is unique due to its specific substitution pattern and the presence of two isoxazole rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5,5-dimethyl-3-(1,2-oxazol-3-yl)-2H-1,2-oxazole

InChI

InChI=1S/C8H10N2O2/c1-8(2)5-7(10-12-8)6-3-4-11-9-6/h3-5,10H,1-2H3

InChI Key

CGUPPFOWWBECHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(NO1)C2=NOC=C2)C

Origin of Product

United States

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